TIK-301

Description

Properties

IUPAC Name |

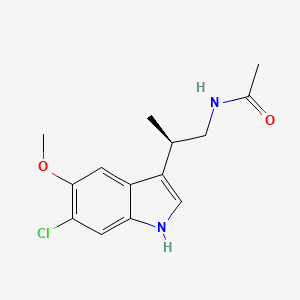

N-[(2R)-2-(6-chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-8(6-16-9(2)18)11-7-17-13-5-12(15)14(19-3)4-10(11)13/h4-5,7-8,17H,6H2,1-3H3,(H,16,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHCTAKUYDTFHE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922760 | |

| Record name | N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118702-11-7 | |

| Record name | N-[(2R)-2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118702-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 156735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118702117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIK-301 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIK-301 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX95B1ZWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TIK-301: A Technical Guide to its Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known by its developmental codes LY-156735 and PD-6735, is a potent, orally active synthetic chronobiotic agent under investigation for the treatment of insomnia and other circadian rhythm sleep disorders.[1][2] As a chlorinated derivative of melatonin (B1676174), this compound exhibits a dual mechanism of action, functioning as a high-affinity agonist at melatonin receptors MT1 and MT2, and as an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Pharmacodynamics

This compound's primary pharmacodynamic effect is mediated through its agonist activity at the MT1 and MT2 receptors, which are instrumental in regulating the sleep-wake cycle.[2] Additionally, its antagonist activity at serotonin 5-HT2B and 5-HT2C receptors may contribute to its overall therapeutic profile, potentially offering antidepressant effects.[1][2]

Receptor Binding Affinity and Potency

This compound demonstrates high affinity for both MT1 and MT2 receptors, with a slight preference for the MT2 subtype.[2] Its potency is noted to be greater than that of endogenous melatonin.[2]

| Parameter | Value | Receptor Subtype | Reference |

| Ki | 0.081 nM | MT1 | [1] |

| Ki | 0.042 nM | MT2 | [1] |

| pKi | 10.38 | MT1 | [2] |

| pKi | 10.38 | MT2 | [2] |

| MT1/MT2 Ki Ratio | 1.9 | - | [2] |

| EC50 | 0.0479 nM | - | [2] |

Signaling Pathways

The activation of MT1 and MT2 receptors by this compound initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB).

The antagonism of 5-HT2B and 5-HT2C receptors by this compound blocks the serotonin-mediated activation of these receptors. 5-HT2B and 5-HT2C receptors are coupled to Gαq/11 proteins, and their activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC).

Diagram of this compound's Primary Signaling Pathway at Melatonin Receptors

References

TIK-301: A Dual Melatonin Receptor Agonist and Serotonin 2C Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TIK-301, also known as LY-156735 or PD-6735, is a potent and orally active small molecule that exhibits a dual pharmacological profile as a high-affinity agonist for melatonin (B1676174) receptors MT1 and MT2, and as an antagonist of the serotonin (B10506) 5-HT2C receptor.[1][2] This unique mechanism of action has positioned this compound as a promising therapeutic candidate for the treatment of insomnia, circadian rhythm sleep disorders, and potentially depression.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinities, functional activities, and the experimental methodologies used for their determination.

Pharmacological Profile

This compound is a chlorinated derivative of melatonin, a structural modification that contributes to its enhanced metabolic stability and oral bioavailability compared to the endogenous hormone.[1] Its primary mechanism of action involves the activation of MT1 and MT2 receptors, which are instrumental in regulating the sleep-wake cycle.[1][4] Additionally, its antagonistic activity at the 5-HT2C receptor is thought to contribute to its potential antidepressant effects, similar to the mechanism of agomelatine.[3][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Melatonin Receptor (MT1/MT2) Binding Affinity of this compound

| Receptor | Ki (nM) | pKi | Reference Compound | Ki (nM) of Reference |

| MT1 | 0.081 | 10.09 | Melatonin | ~1 |

| MT2 | 0.042 | 10.38 | Melatonin | ~1 |

Data sourced from MedChemExpress and Wikipedia.[1][2]

Table 2: Melatonin Receptor (MT1/MT2) Functional Activity of this compound

| Assay Type | Parameter | Value (nM) |

| Functional Agonism | EC50 | 0.0479 |

Data sourced from Wikipedia.[1]

Table 3: Serotonin Receptor (5-HT2C) Activity of this compound

| Receptor | Activity | Ki / IC50 (nM) |

| 5-HT2C | Antagonist | Not explicitly quantified in search results |

| 5-HT2B | Antagonist | Not explicitly quantified in search results |

While this compound is consistently reported as a 5-HT2B/2C antagonist, specific binding affinity (Ki) or functional antagonism (IC50) values were not available in the provided search results.[1][2]

Experimental Protocols

The following sections describe the general methodologies employed to characterize the pharmacological profile of this compound. Specific details of the protocols used in the original studies were not fully available in the search results.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays typically involve the following steps:

-

Receptor Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., human MT1, MT2, or 5-HT2C) are prepared.

-

Radioligand Incubation: The receptor membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-melatonin for MT receptors or a specific 3H-labeled antagonist for 5-HT2C receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist or an antagonist.

For Gi-coupled receptors like the MT1 and MT2 receptors, agonist activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A common method to measure this is:

-

Cell Culture: Cells expressing the MT1 or MT2 receptor are cultured.

-

Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase basal cAMP levels.

-

Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound).

-

cAMP Measurement: Intracellular cAMP levels are measured using techniques such as Homogeneous Time Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

The 5-HT2C receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. To determine the antagonist activity of this compound, a functional assay would typically involve:

-

Cell Culture: Cells expressing the 5-HT2C receptor are cultured.

-

Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a known 5-HT2C agonist (e.g., serotonin).

-

Calcium Measurement: The resulting increase in intracellular calcium is measured using a calcium-sensitive fluorescent dye.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium signal is quantified to determine its IC50 value.

Signaling Pathways

MT1/MT2 Receptor Agonist Signaling Pathway

As a Gi-coupled receptor agonist, this compound binding to MT1/MT2 receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cAMP production, and subsequent downstream effects that promote sleep and regulate circadian rhythms.

5-HT2C Receptor Antagonist Signaling Blockade

By acting as an antagonist at the 5-HT2C receptor, this compound blocks the downstream signaling cascade typically initiated by serotonin. This blockade is hypothesized to contribute to its antidepressant effects.

Conclusion

This compound possesses a compelling dual mechanism of action, potently activating both MT1 and MT2 receptors while simultaneously antagonizing the 5-HT2C receptor. This pharmacological profile suggests its therapeutic potential in treating a range of central nervous system disorders, including insomnia and depression. Further research, particularly to quantify its 5-HT2C antagonist potency and to elucidate the clinical implications of this dual activity, is warranted. This guide provides a foundational understanding of this compound's core pharmacology for scientists and researchers in the field of drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronobiotic effects of the melatonin agonist LY 156735 following a simulated 9h time shift: results of a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]

TIK-301: A Comprehensive Technical Guide on Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity profile of TIK-301 (also known as LY-156735 and PD-6735). This compound is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2B and 5-HT2C receptors. This document summarizes key quantitative data, outlines detailed experimental protocols for receptor binding assays, and provides visual representations of the associated signaling pathways.

Core Data Presentation: Binding Affinity and Selectivity Profile

The binding affinity of this compound has been characterized at melatonin and serotonin receptor subtypes. The following tables summarize the available quantitative data for easy comparison.

Table 1: this compound Binding Affinity at Melatonin Receptors

| Receptor Subtype | Kᵢ (nM) | Reference Compound (Melatonin) pKᵢ |

| MT₁ | 0.081[1] | 10.38[2] |

| MT₂ | 0.042[1] | 10.38[2] |

Table 2: this compound Selectivity Profile at Serotonin Receptors

| Receptor Subtype | Activity | Kᵢ (nM) | Comparative Compound (Agomelatine) pKᵢ |

| 5-HT₂ₒ | Antagonist | Data not available | Not applicable |

| 5-HT₂ₒ | Antagonist | Data not available | Not applicable |

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities (Kᵢ values) for this compound at melatonin and serotonin receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for these key experiments.

Melatonin Receptor (MT₁ and MT₂) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human MT₁ and MT₂ receptors.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human MT₁ or MT₂ receptors.

-

Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin.

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled melatonin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Instrumentation: Scintillation counter or gamma counter.

Workflow Diagram:

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled melatonin in place of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Serotonin Receptor (5-HT₂ₒ and 5-HT₂ₒ) Antagonist Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂ₒ and 5-HT₂ₒ receptors.

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., CHO-K1 or HEK293) stably expressing human 5-HT₂ₒ or 5-HT₂ₒ receptors.

-

Radioligand: A suitable radiolabeled antagonist, such as [³H]-ketanserin for 5-HT₂ₒ or [³H]-mesulergine for 5-HT₂ₒ.

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of an appropriate unlabeled antagonist (e.g., spiperone (B1681076) for 5-HT₂ₒ, mesulergine (B1205297) for 5-HT₂ₒ).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

-

Instrumentation: Scintillation counter.

Workflow Diagram:

Procedure: The procedure is analogous to the melatonin receptor binding assay, with the following key considerations:

-

Receptor Source: Utilize cell membranes expressing the specific serotonin receptor subtype of interest.

-

Radioligand and Control: Select a radiolabeled antagonist and a corresponding unlabeled antagonist for determining non-specific binding that are specific to the 5-HT₂ₒ or 5-HT₂ₒ receptor.

-

Data Analysis: The calculation of IC₅₀ and Kᵢ values follows the same principles as described for the melatonin receptor assay.

Signaling Pathways

This compound exerts its pharmacological effects by modulating distinct signaling pathways through its interaction with melatonin and serotonin receptors.

This compound Agonism at MT₁/MT₂ Receptors

As an agonist at MT₁ and MT₂ receptors, this compound mimics the action of endogenous melatonin. These G-protein coupled receptors (GPCRs) primarily couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

This compound Antagonism at 5-HT₂ₒ/5-HT₂ₒ Receptors

As an antagonist at 5-HT₂ₒ and 5-HT₂ₒ receptors, this compound blocks the effects of serotonin at these sites. These receptors are GPCRs that couple to Gₐ/₁₁ proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

References

TIK-301 Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known as LY-156735 or β-methyl-6-chloromelatonin, is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2.[1] It has been investigated for its therapeutic potential in treating insomnia and other circadian rhythm sleep disorders.[1] Developed initially by Eli Lilly and Company, it has undergone Phase II clinical trials.[1] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, its pharmacological profile, and the experimental methodologies used in its evaluation.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | N-[(2R)-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide | [1] |

| Synonyms | LY-156735, PD-6735, Beta-methyl-6-chloromelatonin | [1] |

| Molecular Formula | C14H17ClN2O2 | [1] |

| Molar Mass | 280.75 g/mol | [1] |

| Mechanism of Action | MT1 and MT2 receptor agonist; 5-HT2B and 5-HT2C receptor antagonist | [1] |

Structure-Activity Relationship (SAR) of this compound and Related Analogs

The chemical structure of this compound is a derivative of melatonin, featuring a chlorine atom at the 6-position of the indole (B1671886) ring and a methyl group on the propylamine (B44156) side chain. These modifications significantly influence its pharmacological properties compared to the endogenous hormone melatonin.

Key Structural Features and Their Impact on Activity:

-

6-Chloro Substitution: The presence of a chlorine atom at the 6-position of the indole ring is a hallmark of this compound. This modification is associated with increased metabolic stability, leading to a longer half-life compared to melatonin.[1] Furthermore, 6-chlorinated melatonin derivatives, including this compound, exhibit a slight preferential binding to the MT2 receptor over the MT1 receptor.[1]

-

β-Methyl Group: The methyl group on the propylamine side chain also contributes to the molecule's overall activity and pharmacokinetic profile.

-

5-Methoxy Group: As with melatonin, the 5-methoxy group on the indole ring is crucial for high-affinity binding to melatonin receptors.

-

N-Acetyl Group: The N-acetyl group on the side chain is also a critical determinant for agonist activity at melatonin receptors.

Quantitative SAR Data

The following table summarizes the available quantitative data for this compound and related compounds, illustrating the impact of structural modifications on receptor binding affinity and functional activity.

| Compound | R1 (Position 6) | R2 (Side Chain) | MT1 Ki (pM) | MT2 Ki (pM) | MT1/MT2 Ratio | EC50 (nM) |

| Melatonin | H | Ethyl | ~80 | ~40 | 2 | 0.063 |

| This compound | Cl | β-Methylpropyl | 81 | 42 | 1.9 | 0.0479 |

| 6-Chloromelatonin | Cl | Ethyl | - | - | - | - |

Data for 6-Chloromelatonin's specific Ki and EC50 values were not available in the provided search results, though it is established as a potent melatonin agonist.[2][3]

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling Pathway

This compound, as a melatonin receptor agonist, primarily acts on the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that ultimately leads to the regulation of circadian rhythms and sleep.

References

- 1. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A single blind, placebo controlled, across groups dose escalation study of the safety, tolerability, pharmacokinetics and pharmacodynamics of the melatonin analog beta-methyl-6-chloromelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

TIK-301: A Preclinical Technical Guide for Insomnia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known as LY-156735 and PD-6735, is a novel investigational drug that has been evaluated for the treatment of insomnia and other circadian rhythm sleep-wake disorders.[1] This technical guide provides a comprehensive overview of the available preclinical research on this compound, summarizing its mechanism of action, pharmacological properties, and the experimental data that underpin its potential as a therapeutic agent for sleep disorders. The information is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new therapies for insomnia.

Mechanism of Action

This compound is a potent agonist of the melatonin (B1676174) receptors MT1 and MT2, which are key regulators of the sleep-wake cycle located in the suprachiasmatic nucleus of the hypothalamus.[1] In addition to its melatonergic activity, this compound also functions as an antagonist at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[2] This dual mechanism of action, targeting both the melatonergic and serotonergic systems, suggests a multifaceted approach to promoting sleep and regulating circadian rhythms.[3]

Signaling Pathways

The activation of MT1 and MT2 receptors by this compound is believed to initiate a cascade of intracellular events that ultimately lead to the promotion of sleep. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability. The antagonism of 5-HT2B and 5-HT2C receptors may also contribute to its sleep-promoting effects by modulating serotonergic neurotransmission.

References

Investigating the Antidepressant Potential of TIK-301: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the investigational compound TIK-301. As of the latest literature review, specific preclinical and clinical data on the antidepressant effects of this compound are not extensively available in the public domain. The information presented herein is based on its known pharmacological profile and draws parallels with similar compounds, such as agomelatine, to theorize its potential antidepressant mechanisms. The experimental protocols and data tables are provided as illustrative examples of methodologies typically employed in antidepressant drug discovery and do not represent actual published results for this compound.

Introduction

This compound, also known as LY-156735 and PD-6735, is a novel psychopharmacological agent with a dual mechanism of action that suggests potential therapeutic efficacy in the treatment of major depressive disorder (MDD). It is a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors. This pharmacological profile is comparable to the approved antidepressant agomelatine, which has established efficacy in treating MDD, suggesting that this compound may hold similar promise. This technical guide provides an in-depth overview of the theoretical antidepressant potential of this compound, its core pharmacological properties, and the standard experimental protocols that would be necessary to rigorously evaluate its efficacy.

Core Pharmacological Profile

The therapeutic potential of this compound as an antidepressant is rooted in its distinct molecular targets. Its activity as a melatonergic agonist and a serotonin antagonist is believed to synergistically contribute to the regulation of circadian rhythms, sleep architecture, and mood.

Quantitative Pharmacological Data

The following table summarizes the known binding affinities and pharmacokinetic properties of this compound. This data is crucial for understanding its potency and duration of action.

| Parameter | Value | Reference |

| MT1 Receptor Affinity (Ki) | 0.081 nM | [1] |

| MT2 Receptor Affinity (Ki) | 0.042 nM | [1] |

| 5-HT2B Receptor Antagonism | Potent | [1] |

| 5-HT2C Receptor Antagonism | Potent | [1] |

| Half-life (t½) | Approximately 1 hour | [2] |

Theoretical Antidepressant Mechanisms and Signaling Pathways

The antidepressant effects of this compound are hypothesized to be mediated through the modulation of several interconnected signaling pathways, primarily through its action on melatonergic and serotonergic systems.

Melatonergic Pathway and Circadian Rhythm Regulation

As an agonist at MT1 and MT2 receptors, particularly in the suprachiasmatic nucleus (SCN) of the hypothalamus, this compound is expected to resynchronize disrupted circadian rhythms, a common feature in patients with depression.[3] Normalization of the sleep-wake cycle and other circadian-driven physiological processes is a key proposed mechanism for its antidepressant effect.

Caption: this compound agonism at MT1/MT2 receptors leading to circadian rhythm normalization.

Serotonergic Pathway and Monoamine Regulation

Antagonism of 5-HT2C receptors by this compound is another critical component of its putative antidepressant action. 5-HT2C receptors are known to tonically inhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in brain regions such as the prefrontal cortex and hippocampus. By blocking these receptors, this compound is expected to increase the levels of these key neurotransmitters, which are implicated in mood regulation.[4]

Caption: this compound antagonism at 5-HT2C receptors leading to increased dopamine and norepinephrine release.

Preclinical Evaluation: Experimental Protocols

To substantiate the antidepressant potential of this compound, a series of well-established preclinical behavioral and neurochemical assays would be required. The following sections detail the methodologies for these critical experiments.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors when placed in an inescapable stressful situation, and that this "behavioral despair" can be reversed by antidepressant treatment.

Protocol:

-

Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Mice or rats are individually placed in the water-filled cylinder.

-

A pre-test session of 15 minutes is conducted 24 hours before the actual test.

-

On the test day, animals are administered this compound (at various doses), a vehicle control, or a positive control (e.g., a known antidepressant) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Each animal is then placed in the cylinder for a 6-minute test session.

-

The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or an automated tracking system.

-

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to the vehicle group indicates a potential antidepressant-like effect.

Chronic Unpredictable Stress (CUS) Model

The CUS model is a more translationally relevant model of depression that exposes rodents to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression.

Protocol:

-

Stressors: A variety of stressors are applied randomly and unpredictably for 3-5 weeks. Examples include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Soiled cage (100 ml of water in sawdust bedding)

-

Predator odor exposure

-

Reversal of the light/dark cycle

-

Food and water deprivation

-

Forced swimming in cold water

-

-

Sucrose (B13894) Preference Test (SPT): Anhedonia is assessed weekly using the SPT.

-

Animals are habituated to a 1% sucrose solution.

-

Following a period of food and water deprivation, animals are presented with two pre-weighed bottles, one containing the 1% sucrose solution and the other containing water, for a defined period (e.g., 1-24 hours).

-

Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100.

-

-

Treatment: this compound, vehicle, or a positive control is administered daily during the stress period.

-

Data Analysis: A significant reversal of the CUS-induced deficit in sucrose preference by this compound would indicate an antidepressant-like effect.

Caption: General workflow for the preclinical evaluation of this compound's antidepressant potential.

Potential Biomarkers and Further Investigations

Hypothalamic-Pituitary-Adrenal (HPA) Axis

Dysregulation of the HPA axis, leading to elevated cortisol levels, is a consistent finding in patients with depression. Melatonergic agonists are known to modulate HPA axis function.[5] Future studies should investigate the effect of this compound on corticosterone (B1669441) levels in animal models of stress.

Brain-Derived Neurotrophic Factor (BDNF)

BDNF is a key neurotrophin involved in neurogenesis, synaptic plasticity, and neuronal survival. Stress and depression are associated with reduced BDNF levels, and many antidepressants exert their effects in part by increasing BDNF expression.[6] Investigating the impact of this compound on BDNF levels in the hippocampus and prefrontal cortex would provide valuable insights into its neurotrophic effects.

Clinical Development and Future Directions

While this compound has undergone clinical trials for sleep disorders, its development as an antidepressant would require dedicated clinical studies in patients with MDD.[1]

Clinical Trial Design

A randomized, double-blind, placebo-controlled trial would be the gold standard to assess the efficacy and safety of this compound in MDD.

-

Primary Outcome Measures: Change from baseline in scores on standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).

-

Secondary Outcome Measures: Rates of response and remission, changes in sleep parameters (measured by polysomnography and subjective scales), and assessments of safety and tolerability.

Illustrative Clinical Trial Data Table

The following table is a hypothetical representation of the kind of data that would be collected and analyzed in a clinical trial of this compound for MDD.

| Outcome Measure | This compound (25 mg/day) | This compound (50 mg/day) | Placebo |

| Mean Change in MADRS Total Score from Baseline to Week 8 | -12.5 | -14.2 | -8.3 |

| Response Rate (≥50% reduction in MADRS) | 55% | 62% | 35% |

| Remission Rate (MADRS ≤ 10) | 30% | 38% | 15% |

| Change in Subjective Sleep Quality (PSQI) | -4.1 | -5.0 | -2.2 |

Conclusion

This compound, with its dual action as a melatonergic agonist and a serotonin 5-HT2B/2C antagonist, presents a compelling profile for a novel antidepressant. Its mechanism of action suggests the potential to not only alleviate core depressive symptoms but also to address the common comorbidity of sleep disturbances. While direct experimental evidence for its antidepressant efficacy is currently lacking in the public literature, the theoretical framework is strong. Rigorous preclinical and clinical investigation, following the established protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of major depressive disorder.

References

- 1. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agomelatine, a melatonin agonist with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPA Axis and Sleep - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]

TIK-301: A Dual-Action Modulator of Circadian Rhythms

An In-depth Technical Guide on the Core Mechanisms and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

TIK-301 (also known as LY-156735 and PD-6735) is a potent, orally active chronobiotic agent that has demonstrated significant potential in the regulation of circadian rhythms.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, pharmacodynamics, and clinical findings related to its role in modulating the sleep-wake cycle. This compound exhibits a dual mechanism, acting as a high-affinity agonist at melatonin (B1676174) receptors MT1 and MT2 and as an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][3][4] This unique pharmacological profile suggests its utility in treating insomnia and other circadian rhythm disorders.[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its signaling pathways to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action

This compound's primary mechanism for regulating circadian rhythms lies in its potent agonism of the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN), the body's master clock.[1][2] The SCN governs the sleep-wake cycle, and activation of these G protein-coupled receptors (GPCRs) by melatonin or its agonists inhibits neuronal firing, promoting sleep and phase-shifting circadian rhythms.[1][5]

In addition to its melatonergic activity, this compound also functions as an antagonist at the serotonin 5-HT2B and 5-HT2C receptors.[1][3][4] This serotonergic antagonism is theorized to contribute to its potential antidepressant effects, similar to agomelatine.[5]

Signaling Pathways

The binding of this compound to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This ultimately hinders the phosphorylation of the cAMP responsive element-binding protein (CREB).[6] The MT2 receptor activation also inhibits guanylyl cyclase, leading to a decrease in cyclic guanosine (B1672433) monophosphate (cGMP).[6]

The following diagram illustrates the signaling pathways activated by this compound's agonism at MT1 and MT2 receptors.

Caption: this compound Signaling Pathway via MT1 and MT2 Receptors.

Quantitative Data Summary

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Receptor/Target | Notes |

| Ki (MT1) | 0.081 nM | Melatonin Receptor 1 | High affinity.[3][4] |

| Ki (MT2) | 0.042 nM | Melatonin Receptor 2 | High affinity, slight preference for MT2.[3][4] |

| MT1/MT2 Ki Ratio | 1.9 | - | Indicates a slight preference for the MT2 receptor.[1] |

| EC50 | 0.0479 nM | Melatonin Receptors | More potent than melatonin (EC50 = 0.063nM).[1] |

| Receptor Activity | Agonist | MT1 and MT2 | |

| Receptor Activity | Antagonist | 5-HT2B and 5-HT2C | [1][3][4] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Route of Administration | Notes |

| Half-life (t½) | ~1 hour | Oral | [1][5] |

| Time to Peak (Tmax) | 1.1 hours | Oral | [3] |

| Bioavailability | 9 times greater than melatonin | Oral | [1] |

| Area Under the Curve (AUC) | 6 times greater than melatonin | Oral | [1] |

Table 3: Clinical Trial Data (Phase I & II)

| Trial Phase | Dose | Effect | Quantitative Outcome |

| Phase I | 5 mg/L | Effective as a chronobiotic | Not specified |

| Phase II | 20 mg | Improvement in sleep latency | 31% improvement |

| Phase II | 50 mg | Improvement in sleep latency | 32% improvement |

| Phase II | 100 mg | Improvement in sleep latency | 41% improvement |

Note: Data is compiled from publicly available information and may not represent the complete dataset from all clinical trials.[1][2]

Experimental Protocols

Detailed experimental protocols for a proprietary drug candidate are often not fully disclosed publicly. However, based on standard pharmacological and clinical trial methodologies, the following outlines the likely approaches used to generate the data presented.

Receptor Binding Affinity Assays (Ki Determination)

Objective: To determine the binding affinity of this compound for the human MT1 and MT2 receptors.

Methodology: Radioligand binding assays are a standard method for this determination.

-

Membrane Preparation: Cell lines stably expressing human MT1 or MT2 receptors are cultured and harvested. The cell membranes are then isolated through centrifugation and homogenization.

-

Radioligand: A radiolabeled ligand with known high affinity for the melatonin receptors, such as 2-[¹²⁵I]-iodomelatonin, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a Receptor Binding Affinity Assay.

Phase II Clinical Trial for Primary Insomnia

Objective: To evaluate the efficacy and safety of this compound in patients with primary insomnia.

Methodology: A randomized, double-blind, placebo-controlled study is the gold standard.

-

Patient Recruitment: Patients meeting the diagnostic criteria for primary insomnia are recruited. Exclusion criteria would include other sleep disorders, certain medical conditions, and use of medications that could interfere with sleep.

-

Randomization: Participants are randomly assigned to receive one of the this compound dose levels (e.g., 20 mg, 50 mg, 100 mg) or a placebo.

-

Blinding: Both the participants and the investigators are blinded to the treatment assignment to prevent bias.

-

Treatment Period: Participants take the assigned treatment orally before bedtime for a specified duration (e.g., several weeks).

-

Efficacy Assessment:

-

Objective Measures: Polysomnography (PSG) is used to objectively measure sleep parameters such as sleep latency (time to fall asleep), wake after sleep onset (WASO), and total sleep time.

-

Subjective Measures: Patients complete sleep diaries and questionnaires to report their subjective experience of sleep quality and latency.

-

-

Safety Assessment: Adverse events are monitored and recorded throughout the trial. Vital signs and laboratory tests may also be conducted.

-

Data Analysis: Statistical analysis is performed to compare the changes in sleep parameters from baseline between the this compound groups and the placebo group.

Caption: Workflow for a Phase II Clinical Trial in Insomnia.

Discussion and Future Directions

This compound's dual action as a melatonergic agonist and a serotonergic antagonist presents a promising therapeutic profile for the treatment of circadian rhythm disorders and potentially mood disorders.[1][5] Its high affinity for the MT1 and MT2 receptors, coupled with its improved pharmacokinetic profile compared to melatonin, suggests it could be a more effective chronobiotic agent.[1] The dose-dependent improvement in sleep latency observed in Phase II trials further supports its potential as a treatment for insomnia.[1][2]

Further research is warranted to fully elucidate the clinical implications of its 5-HT2B/2C antagonism and to explore its efficacy in other circadian rhythm-related disorders. Long-term safety and efficacy studies are also necessary to confirm its therapeutic value. The detailed understanding of its mechanism of action and pharmacological properties provided in this guide should serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by TIK-301: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known as LY-156735, is a potent and orally active small molecule that modulates key cellular signaling pathways through its interaction with melatonin (B1676174) and serotonin (B10506) receptors. As a dual-action agent, it holds therapeutic promise for a range of neurological and psychiatric disorders, including insomnia, circadian rhythm disruptions, and potentially tardive dyskinesia. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Cellular Targets and Mechanism of Action

This compound's pharmacological profile is characterized by its agonist activity at melatonin receptors and antagonist activity at specific serotonin receptors. This dual functionality allows it to influence distinct signaling cascades, leading to its observed physiological effects.

Melatonin Receptor Agonism

This compound is a high-affinity agonist for both the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o alpha subunit. Activation of these receptors by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in regulating gene expression related to circadian rhythms and neuronal function. Furthermore, evidence suggests that MT1 and MT2 receptors can also couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Serotonin Receptor Antagonism

In addition to its effects on the melatonergic system, this compound acts as an antagonist at the 5-HT2B and 5-HT2C serotonin receptors. These receptors are primarily coupled to Gq/11 alpha subunits. By blocking the binding of serotonin to these receptors, this compound inhibits the Gq/11-mediated activation of phospholipase C. This antagonism prevents the generation of second messengers IP3 and DAG, thereby attenuating downstream signaling through calcium mobilization and PKC activation. The 5-HT2C receptor has also been shown to couple to Gi/o/z and G12/13 proteins, suggesting that this compound's antagonism may have broader effects on cellular signaling.

Quantitative Data

The following tables summarize the key quantitative parameters defining this compound's interaction with its target receptors and its clinical efficacy in the context of insomnia.

| Parameter | Receptor | Value | Reference |

| Ki | MT1 | 0.081 nM | [1] |

| Ki | MT2 | 0.042 nM | [1] |

| EC50 | Melatonin Receptors | 0.0479 nM | [2] |

Table 1: In Vitro Pharmacological Parameters of this compound

| Dosage | Improvement in Sleep Latency | Clinical Trial Phase | Reference |

| 20 mg | 31% | Phase II | [2] |

| 50 mg | 32% | Phase II | [2] |

| 100 mg | 41% | Phase II | [2] |

Table 2: Clinical Efficacy of this compound in Primary Insomnia

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the cellular signaling pathways modulated by this compound.

Experimental Protocols

The following sections describe the likely experimental methodologies used to characterize the pharmacological and functional properties of this compound.

Radioligand Binding Assays for Melatonin Receptors (MT1 and MT2)

Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human MT1 or MT2 receptors are prepared from a stable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: 2-[¹²⁵I]iodomelatonin is used as the radioligand.

-

Competition Binding Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Functional Assay: cAMP Accumulation

Objective: To determine the functional potency (EC50) of this compound as an agonist at Gi/o-coupled melatonin receptors.

Methodology:

-

Cell Culture: Cells stably expressing MT1 or MT2 receptors are cultured in appropriate media.

-

Assay Principle: The assay measures the inhibition of forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. An agonist at a Gi/o-coupled receptor will inhibit this effect.

-

Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of this compound in the presence of a fixed concentration of forskolin.

-

The reaction is stopped, and the cells are lysed.

-

-

Detection: The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4][5]

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

Functional Assay: Inositol Trisphosphate (IP3) Accumulation

Objective: To characterize the antagonist activity of this compound at Gq/11-coupled 5-HT2B and 5-HT2C receptors.

Methodology:

-

Cell Culture: Cells stably expressing 5-HT2B or 5-HT2C receptors are cultured.

-

Assay Principle: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, in the presence of LiCl, which blocks IP1 degradation.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of a 5-HT2B or 5-HT2C receptor agonist (e.g., serotonin) is then added to stimulate the Gq pathway.

-

The reaction is stopped, and the cells are lysed.

-

-

Detection: IP1 levels are quantified using a competitive immunoassay, such as an HTRF-based kit.[6][7]

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced IP1 accumulation (IC50) is determined. This value can be used to calculate the antagonist dissociation constant (Kb).

Therapeutic Implications

Insomnia and Circadian Rhythm Disorders

The agonist activity of this compound at MT1 and MT2 receptors in the suprachiasmatic nucleus of the hypothalamus is the primary mechanism underlying its efficacy in treating insomnia and circadian rhythm disorders. By mimicking the effects of endogenous melatonin, this compound helps to regulate the sleep-wake cycle, leading to a reduction in sleep latency.[2] Clinical trial data has demonstrated a dose-dependent improvement in sleep onset.[2]

Potential in Tardive Dyskinesia

The potential utility of this compound in alleviating neuroleptic-induced tardive dyskinesia is an area of active investigation. The pathophysiology of tardive dyskinesia is thought to involve dopamine (B1211576) receptor supersensitivity and oxidative stress-induced neurotoxicity in the nigrostriatal pathway. Melatonin has been shown to possess potent antioxidant properties and can attenuate dopaminergic activity. While clinical trials with melatonin have shown some promise in reducing the symptoms of tardive dyskinesia, further research is needed to establish the efficacy of this compound for this indication. The antagonistic action of this compound at 5-HT2C receptors may also contribute to a potential therapeutic effect by disinhibiting dopamine and norepinephrine (B1679862) release in the frontal cortex.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action involving the modulation of both melatonergic and serotonergic pathways. Its high affinity and potency as a melatonin receptor agonist make it an effective treatment for insomnia. The additional property of 5-HT2B/2C receptor antagonism may offer further therapeutic benefits, including potential applications in the management of tardive dyskinesia. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for understanding the molecular pharmacology of this compound and for guiding future research and development efforts.

References

- 1. Melatonin treatment for tardive dyskinesia: a double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effectiveness of melatonin in tardive dyskinesia [ve.scielo.org]

- 3. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

Methodological & Application

TIK-301 In Vivo Studies in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301 is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2B and 5-HT2C receptors. This dual mechanism of action suggests its therapeutic potential in treating sleep disorders, circadian rhythm disruptions, and potentially other neurological conditions. These application notes provide detailed protocols for preclinical in vivo evaluation of this compound in rodent models, focusing on its effects on sleep architecture, body weight, and functional recovery after spinal cord injury.

Signaling Pathway of this compound

This compound primarily exerts its effects through the activation of melatonin receptors MT1 and MT2, which are G-protein coupled receptors. Activation of these receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus is crucial for regulating circadian rhythms and promoting sleep. The antagonist activity at 5-HT2B/2C receptors may contribute to its antidepressant and anxiolytic effects.

Caption: this compound signaling pathway.

Application Note 1: Evaluation of Hypnotic Efficacy in a Rodent Model of Insomnia

This protocol describes the use of electroencephalography (EEG) and electromyography (EMG) to assess the sleep-promoting effects of this compound in rats.

Experimental Workflow

Caption: Experimental workflow for sleep studies.

Quantitative Data Summary

| Parameter | Vehicle | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |

| Latency to NREM Sleep (min) | 45.8 ± 5.2 | 35.2 ± 4.1 | 28.9 ± 3.5** | 24.5 ± 3.1*** |

| Total NREM Sleep (min in first 2h) | 58.3 ± 6.7 | 72.1 ± 5.9 | 85.4 ± 7.2 | 92.3 ± 6.8*** |

| Total REM Sleep (min in first 2h) | 10.2 ± 2.1 | 12.5 ± 2.5 | 14.8 ± 2.9 | 16.1 ± 3.0 |

| Number of Awakenings | 15.6 ± 2.8 | 12.3 ± 2.1 | 10.1 ± 1.9* | 8.7 ± 1.5 |

| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data is hypothetical and based on typical results for melatonin agonists. |

Experimental Protocol

1. Animals:

-

Adult male Sprague-Dawley rats (250-300g) are used.

-

Animals are housed individually under a 12:12 hour light-dark cycle with ad libitum access to food and water.

2. Surgical Implantation of EEG/EMG Electrodes:

-

Anesthetize the rat with isoflurane (B1672236) or a ketamine/xylazine mixture.

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small holes through the skull for EEG electrode placement over the frontal and parietal cortices.

-

Insert stainless steel screw electrodes into the drilled holes, ensuring they touch the dura mater.

-

For EMG, insert two insulated stainless-steel wires into the nuchal muscles.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow a one-week recovery period post-surgery.

3. EEG/EMG Recording:

-

Habituate the animals to the recording chambers for 3 days.

-

Connect the electrode assembly on the rat's head to a recording cable linked to an amplifier and data acquisition system.

-

Record baseline EEG and EMG for 24 hours.

-

On the test day, administer this compound (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle via intraperitoneal (i.p.) injection at the beginning of the dark phase.

-

Record EEG and EMG for at least 6 hours post-injection.

4. Data Analysis:

-

The recorded data is scored in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Analyze sleep parameters including latency to NREM sleep, total time spent in each stage, and the number of awakenings.

-

Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by post-hoc tests).

Application Note 2: Assessment of Effects on Body Weight in a Diet-Induced Obesity Model

This protocol outlines a study to evaluate the effect of this compound on body weight and food intake in a rat model of diet-induced obesity.

Quantitative Data Summary

| Parameter | Control (Normal Diet) | Vehicle (High-Fat Diet) | This compound (0.8 mg/kg/day) | This compound (4.0 mg/kg/day) |

| Body Weight Gain (g) after 4 weeks | 45.2 ± 5.1 | 98.7 ± 8.9 | 75.4 ± 7.3 | 61.8 ± 6.5** |

| Daily Food Intake (g) | 22.5 ± 2.1 | 18.3 ± 1.9 | 16.9 ± 1.7 | 15.2 ± 1.5 |

| Epididymal Fat Pad Weight (g) | 3.1 ± 0.4 | 7.8 ± 0.9 | 6.2 ± 0.7 | 5.1 ± 0.6** |

| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle (High-Fat Diet). Data is based on published studies with other melatonin agonists and known effects of this compound.[1] |

Experimental Protocol

1. Animals and Diet:

-

Male Sprague-Dawley rats (180-200g) are used.

-

Animals are divided into a control group receiving a standard chow diet and an experimental group receiving a high-fat diet (e.g., 45% kcal from fat) to induce obesity.

2. This compound Administration:

-

After 4 weeks on the respective diets, the high-fat diet group is further divided into a vehicle group and this compound treatment groups.

-

This compound is administered daily via oral gavage for 4 weeks.

3. Measurements:

-

Body weight and food intake are recorded daily.

-

At the end of the study, animals are euthanized, and various tissues, including adipose tissue depots (e.g., epididymal fat pads), are collected and weighed.

-

Blood samples can be collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

4. Data Analysis:

-

Compare body weight gain, food intake, and fat pad weights between the different groups.

-

Use statistical tests such as ANOVA to determine the significance of the observed differences.

Application Note 3: Evaluation of Neuroprotective Effects in a Rat Model of Spinal Cord Injury

This protocol details a study to assess the potential of this compound to promote functional recovery following a contusion-induced spinal cord injury (SCI) in rats.

Quantitative Data Summary

| Time Post-SCI | Vehicle | This compound (10 mg/kg) | This compound (50 mg/kg) |

| BBB Score (Day 7) | 4.2 ± 0.8 | 6.5 ± 1.1 | 7.8 ± 1.3** |

| BBB Score (Day 14) | 6.8 ± 1.2 | 9.3 ± 1.5 | 11.2 ± 1.7 |

| BBB Score (Day 21) | 8.5 ± 1.5 | 11.9 ± 1.8* | 13.5 ± 2.0 |

| BBB Score (Day 28) | 9.8 ± 1.7 | 13.2 ± 2.0 | 15.1 ± 2.2** |

| Data are presented as mean ± SEM. BBB (Basso, Beattie, Bresnahan) locomotor rating scale. *p<0.05, *p<0.01 compared to vehicle. Data is based on published studies with melatonin in SCI models.[2][3][4] |

Experimental Protocol

1. Animals and Spinal Cord Injury:

-

Adult female Sprague-Dawley rats (250-300g) are used.

-

Anesthetize the rats and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

-

Induce a moderate contusion injury using a standardized impactor device.

2. This compound Administration:

-

The first dose of this compound or vehicle is administered i.p. shortly after the injury (e.g., within 1 hour).

-

Continue daily administration for a specified period (e.g., 7 or 14 days).

3. Behavioral Assessment:

-

Assess locomotor function using the Basso, Beattie, Bresnahan (BBB) open-field locomotor scale at regular intervals (e.g., weekly) for 4-6 weeks post-injury.

-

The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).

4. Histological Analysis:

-

At the end of the behavioral assessments, perfuse the animals and collect the spinal cord tissue.

-

Perform histological staining (e.g., H&E, Luxol Fast Blue) to assess lesion size, white matter sparing, and neuronal survival.

5. Data Analysis:

-

Analyze the BBB scores over time using repeated measures ANOVA.

-

Quantify histological parameters and compare between groups using t-tests or ANOVA.

References

- 1. The role of agomelatine in appetite regulation and body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of melatonin on the functional recovery from experimental traumatic compression of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin alleviates acute spinal cord injury in rats through promoting on progenitor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin improves functional outcome via inhibition of matrix metalloproteinases-9 after photothrombotic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine TIK-301 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301 is a potent and selective small molecule that exhibits a dual mechanism of action, functioning as a high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2 and as an antagonist for the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2] This profile suggests its potential therapeutic application in sleep disorders and potentially other neurological conditions.[1][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on its target receptors.

Data Presentation

The following tables summarize the reported binding and functional activity of this compound.

Table 1: this compound Binding Affinity (Ki)

| Target Receptor | Ki (pM) |

| Melatonin MT1 | 81[1] |

| Melatonin MT2 | 42[1] |

Table 2: this compound Functional Activity (EC50/IC50)

| Target Receptor | Assay Type | Cell Line | Activity | EC50/IC50 (nM) |

| Melatonin MT1/MT2 | cAMP Inhibition | Not Specified | Agonist | 0.0479[1] |

| 5-HT2B | Calcium Flux | Recombinant | Antagonist | Not Specified |

| 5-HT2C | Calcium Flux | Recombinant | Antagonist | Not Specified |

Signaling Pathways

To understand the cellular response to this compound, it is crucial to visualize the signaling pathways it modulates.

Experimental Protocols

cAMP Inhibition Assay for Melatonin Receptor Agonist Activity

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the activation of Gαi-coupled melatonin receptors.

Materials:

-

Cell line expressing human MT1 and/or MT2 receptors (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

This compound

-

Forskolin

-

cAMP assay kit (e.g., HTRF-based kit)

-

384-well white microplates

-

Plate reader capable of HTRF detection

Protocol:

-

Cell Seeding:

-

Culture cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in an appropriate medium.

-

Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range.

-

Prepare a stock solution of forskolin in DMSO. Dilute to the desired working concentration in assay buffer (the final concentration should be at the EC80 of its activity).

-

-

Assay Procedure:

-

Remove culture medium from the wells.

-

Add the desired concentration of forskolin to all wells except the negative control.

-

Immediately add the serially diluted this compound to the appropriate wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Analysis:

-

Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

Intracellular Calcium Flux Assay for 5-HT2B/2C Receptor Antagonist Activity

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2B or 5-HT2C receptor agonist.

Materials:

-

Cell line expressing human 5-HT2B or 5-HT2C receptors (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-

This compound

-

Serotonin (or other suitable 5-HT2B/2C agonist)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (B1678239) (to prevent dye leakage)

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding:

-

Seed cells at a density of 10,000-20,000 cells per well in a 384-well black, clear-bottom plate and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in a suitable assay buffer (e.g., HBSS).

-

Remove the culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition (Antagonist):

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted this compound to the appropriate wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Addition and Signal Reading:

-

Prepare the 5-HT2B/2C agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

-

Place the plate in the fluorescence plate reader.

-

Initiate kinetic reading to establish a baseline fluorescence.

-

After a short baseline reading, inject the agonist into the wells.

-

Continue to measure the fluorescence intensity for a set period to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

-

Plot the percentage of inhibition against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated melatonin or serotonin receptors, providing an alternative readout for receptor activation.

Materials:

-

Host cell line (e.g., U2OS or HEK293)

-

Expression vectors for the target receptor (MT1, MT2, 5-HT2B, or 5-HT2C) fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to the complementary reporter fragment (e.g., Enzyme Acceptor).

-

Transfection reagent

-

This compound and appropriate agonist for antagonist mode

-

Detection substrate

-

Luminometer or fluorescence plate reader

Protocol:

-

Cell Transfection and Seeding:

-

Co-transfect the host cells with the receptor and β-arrestin expression vectors.

-

After 24-48 hours, seed the transfected cells into a 384-well white plate.

-

-

Assay Procedure (Agonist Mode for MT1/MT2):

-

Add serial dilutions of this compound to the cells.

-

Incubate for 60-90 minutes at 37°C.

-

-

Assay Procedure (Antagonist Mode for 5-HT2B/2C):

-

Add serial dilutions of this compound to the cells and incubate for 15-30 minutes.

-

Add a fixed concentration (EC80) of a suitable agonist (e.g., serotonin).

-

Incubate for 60-90 minutes at 37°C.

-

-

Signal Detection:

-

Add the detection substrate according to the manufacturer's protocol.

-

Incubate at room temperature for 60 minutes.

-

-

Data Analysis:

-

Measure the luminescence or fluorescence signal.

-

For agonist mode, plot the signal against the log of this compound concentration to determine the EC50.

-

For antagonist mode, calculate the percent inhibition and plot against the log of this compound concentration to determine the IC50.

-

References

TIK-301: Application Notes and Protocols for In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301 (also known as PD-6735 or LY-156735) is a potent and selective synthetic ligand with a dual pharmacological profile. It acts as a high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2 and as an antagonist for the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2][3] This unique combination of activities makes this compound a compound of interest for investigating signaling pathways related to circadian rhythms, sleep, and mood disorders. These application notes provide detailed protocols for characterizing the in vitro pharmacological and functional properties of this compound in cell culture systems.

Physicochemical Properties

| Property | Value |

| Synonyms | PD-6735, LY-156735, Beta-methyl-6-chloromelatonin |

| Chemical Formula | C₁₄H₁₇ClN₂O₂ |

| Molar Mass | 280.75 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and ethanol |

Pharmacological Profile

This compound is a chlorinated melatonin derivative that exhibits high affinity for both MT1 and MT2 receptors, showing a slight preference for the MT2 subtype.[1][2] Concurrently, it functions as an antagonist at 5-HT2B and 5-HT2C receptors, a property that may contribute to potential antidepressant effects.[1][3]

Binding Affinities and Potency

The following table summarizes the reported binding affinities (Ki) and functional potency (EC50) of this compound for its primary targets.

| Target Receptor | Parameter | Value (nM) | Reference |

| Melatonin Receptor 1 (MT1) | Ki | 0.081 | [1] |

| Melatonin Receptor 2 (MT2) | Ki | 0.042 | [1] |

| Melatonin Receptors (Functional Agonism) | EC50 | 0.0479 | [2] |

| 5-HT2B Receptor | Activity | Antagonist | [1][3] |

| 5-HT2C Receptor | Activity | Antagonist | [1][3] |

Signaling Pathways and Experimental Workflow

The dual activity of this compound allows for the investigation of multiple signaling cascades. As a melatonin receptor agonist, it is expected to modulate adenylyl cyclase activity and potentially influence other pathways like β-arrestin recruitment and ERK phosphorylation. As a 5-HT2B/2C antagonist, it can be used to block serotonin-mediated signaling through these receptors.

Caption: Signaling pathways of this compound and a typical experimental workflow for its characterization.

Experimental Protocols

The following protocols describe standard cell-based assays to characterize the activity of this compound. It is recommended to use cell lines stably or transiently expressing the human recombinant receptors of interest (MT1, MT2, 5-HT2B, 5-HT2C). HEK293 or CHO cells are commonly used for these types of assays.

Radioligand Binding Assay for MT1 and MT2 Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for melatonin receptors through competition with a radiolabeled ligand.

Materials:

-

Cell membranes from HEK293 or CHO cells expressing human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-Iodomelatonin.

-

Non-specific binding control: Melatonin (10 µM).

-

This compound stock solution (in DMSO).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

96-well plates.

-

Cell harvester and scintillation counter.